2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
2,6-Dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Its structural complexity arises from the presence of two methoxy groups at the 2- and 6-positions of the benzamide ring and a 2-methylphenyl substituent on the pyrazole ring. Crystallographic studies, such as those employing the SHELX software suite, are critical for resolving its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-7-4-5-8-16(13)24-20(14-11-29(26)12-15(14)23-24)22-21(25)19-17(27-2)9-6-10-18(19)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITWRRDHSMKJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the 2-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and a suitable catalyst like aluminum chloride.
Attachment of the benzamide moiety: This can be done through an amide coupling reaction using 2,6-dimethoxybenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action for 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thienopyrazole derivatives, which are often compared to other heterocyclic systems like benzoxazinones, oxadiazoles, and pyrimidines. Below is a detailed analysis of its structural and functional distinctions:
Structural Features
Key Observations :
- Thieno[3,4-c]pyrazole vs.
- Substituent Effects: The 2,6-dimethoxybenzamide group enhances steric bulk and electronic donor capacity relative to simpler phenyl or pyrimidine substituents in analogs.
Research Challenges and Opportunities
- Crystallographic Limitations: Despite SHELX’s robustness, resolving the 5λ⁴-sulfur configuration in thienopyrazoles requires high-resolution data, which may explain reliance on computational modeling in some studies .
- Synthetic Optimization : The methoxy and methylphenyl groups in the target compound introduce steric challenges during amidation, necessitating tailored catalysts or solvents .
Biological Activity
The compound 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of thieno[3,4-c]pyrazole derivatives, which are known for various pharmacological properties including anti-inflammatory, analgesic, and anticancer activities. The following sections provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | 2,6-Dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]benzamide |
| CAS Number | Not available |
Anti-inflammatory Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study found that related compounds effectively reduced inflammation in various animal models by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]benzamide may similarly modulate inflammatory pathways .
Analgesic Activity
Compounds within this class have also demonstrated analgesic effects without central nervous system (CNS) side effects. In experimental pain models, these compounds showed efficacy comparable to standard analgesics while maintaining a favorable safety profile . The mechanism of action is believed to involve the modulation of pain signaling pathways at peripheral sites rather than central mechanisms.
Anticancer Potential
In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation and survival pathways . For example, significant cytotoxicity was observed in breast and colon cancer cell lines with IC50 values indicating effective growth inhibition.
The biological activity of 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]benzamide is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Signaling Pathways : Interaction with receptors or signaling pathways that regulate inflammation and cell survival.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in target cells leading to apoptosis.
Case Studies
Several studies have explored the biological activity of thieno derivatives:
- Study on Inflammation : A study evaluated the anti-inflammatory effects of related thieno compounds in rat models with induced paw edema. Results showed a significant reduction in paw swelling compared to control groups .
- Analgesic Efficacy : Another investigation assessed the pain-relieving properties using the hot plate test in mice. The compound exhibited dose-dependent analgesia without observable CNS side effects .
- Anticancer Activity : Research involving human cancer cell lines demonstrated that treatment with thieno derivatives resulted in increased apoptosis markers and decreased cell viability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
